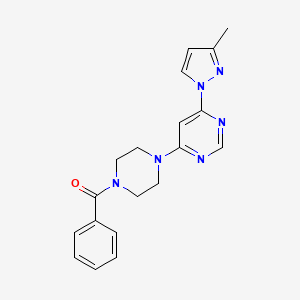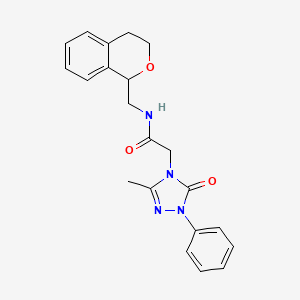![molecular formula C19H16ClN5OS B5578238 2-chlorobenzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5578238.png)
2-chlorobenzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions such as the reaction of 1-bromomethyl-5-oxo-4-phenyl-1,2,4,5,6,7,8,9-octahydro[1]benzothieno-[3,2-e][1,3]oxazolo[3,2-a]pyrimidin-11-ium bromide with oxygen-containing nucleophiles, leading to new functionally substituted thieno[2,3-d]pyrimidine derivatives (Khripak et al., 2007). Another approach involves the condensation of hydrazine monohydrate with formimidate derivatives to synthesize novel derivatives, such as the 9,9-dimethyl-8,12-dihydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11(10H)-one derivatives, highlighting the versatility in synthetic pathways (Wang et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively analyzed. For instance, the crystal structure of 4-chlorobenzaldehyde (2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazone monohydrate was determined by single-crystal X-ray diffraction, revealing a nearly planar molecule except for the cyclohexene and trifluoromethyl moieties, which forms stacks by a three-dimensional framework in the crystal packing (Da-ting et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving these compounds can be quite diverse. For example, reactions of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines with chlorides of chloroacetic, 3-chloropropanoic, and 4-chlorobutanoic acids have been studied, showcasing the compounds' reactivity and potential for creating a variety of derivatives (Chernyshev et al., 2014).
Applications De Recherche Scientifique
Synthesis and Characterization
A study by Nagaraju et al. (2013) describes the synthesis of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, highlighting a multi-step reaction sequence that could be relevant for the synthesis of compounds with similar structures. The compounds were characterized using IR, 1H-NMR, 13C-NMR, and LC-MS spectral data, emphasizing the detailed analytical approach required for such complex molecules (Nagaraju et al., 2013).
Antimicrobial Activities
Another research focus is on the antimicrobial properties of these compounds. Hossain and Bhuiyan (2009) prepared various thieno and furopyrimidine derivatives, including structures similar to the compound , and evaluated their antimicrobial activities. This study could suggest potential applications of these compounds in developing new antimicrobial agents (Hossain & Bhuiyan, 2009).
Biological Activity
Gomha (2009) performed a study on the biological activity of 6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones, synthesized through reactions involving hydrazonoyl halides. This research provides insights into the potential biological applications of these compounds, such as their use in medicinal chemistry for the development of new therapeutic agents (Gomha, 2009).
Structural Analysis
Velavan et al. (1997) determined the structures of two 1,2,4-triazole derivatives closely related to the compound . Their research involved analyzing the molecular structures, highlighting the importance of structural analysis in understanding the properties and potential applications of such compounds (Velavan et al., 1997).
Propriétés
IUPAC Name |
(E)-1-(2-chlorophenyl)-N-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-ylmethoxy)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5OS/c20-14-7-3-1-5-12(14)9-22-26-10-16-23-18-17-13-6-2-4-8-15(13)27-19(17)21-11-25(18)24-16/h1,3,5,7,9,11H,2,4,6,8,10H2/b22-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRDOQPYPGGOII-LSFURLLWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)CON=CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)CO/N=C/C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(pyrrolidin-1-ylmethyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5578159.png)
![[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5578168.png)
![N-[4-(diethylamino)-3-methylphenyl]-4-methoxybenzamide](/img/structure/B5578176.png)




![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B5578216.png)

![2-{[1-(2-fluorophenyl)cyclopentyl]methyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5578243.png)
![{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5578246.png)
![N-{3-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5578248.png)
![(1S*,5R*)-3-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578252.png)
![2-[(3-oxocyclohex-1-en-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5578258.png)